ethyl (1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate
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Overview
Description
Ethyl (1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate is a chemical compound that has been of great interest to the scientific community due to its potential applications in research. This compound is a type of pyrazinyl-oxadiazole derivative and is known to possess various biological activities.
Mechanism of Action
The mechanism of action of ethyl (1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells. In addition, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl (1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate in lab experiments is its broad range of biological activities. This compound has been shown to have potential applications in various scientific research fields. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on ethyl (1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential as an anti-viral agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for better efficiency and yield.
Conclusion:
This compound is a chemical compound that has potential applications in various scientific research fields. Its broad range of biological activities makes it an attractive compound for further investigation. The synthesis method of this compound is relatively complex, but it has been successfully synthesized using a multi-step procedure. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
Ethyl (1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate can be synthesized using a multi-step procedure. The first step involves the reaction of 2-amino-5-(2-hydroxyethyl)-1,3,4-oxadiazole with 2-bromo-3-pyrazinylmethanol in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-chloro-N-ethylpiperidine-1-acetamide to yield the final product.
Scientific Research Applications
Ethyl (1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate has been extensively studied for its potential applications in various scientific research fields. It has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
Properties
IUPAC Name |
ethyl 2-[1-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-2-23-15(22)9-12-5-3-4-8-21(12)11-14-19-16(20-24-14)13-10-17-6-7-18-13/h6-7,10,12H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESDCVSOKBZGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1CC2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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